molecular formula C21H36N6O2 B2881066 N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide CAS No. 899729-72-7

N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide

Cat. No.: B2881066
CAS No.: 899729-72-7
M. Wt: 404.559
InChI Key: UNNUFQCXUIBYHJ-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-N'-{2-[4-(Dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide is a complex ethanediamide derivative characterized by:

  • Ethanediamide backbone: A central oxamide group (N-C-O-C-N) linking two substituents.
  • Dimethylamino groups: One on the ethyl side chain and another on the para-position of the phenyl ring.
  • 4-Methylpiperazine moiety: A piperazine ring substituted with a methyl group at the 4-position.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N6O2/c1-24(2)11-10-22-20(28)21(29)23-16-19(27-14-12-26(5)13-15-27)17-6-8-18(9-7-17)25(3)4/h6-9,19H,10-16H2,1-5H3,(H,22,28)(H,23,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNUFQCXUIBYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCCN(C)C)C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fragment 1: Synthesis of N-[2-(Dimethylamino)ethyl]ethanediamide Precursor

Ethylenediamine serves as the starting material. Dimethylation is achieved via Eschweiler-Clarke reaction , where formaldehyde and formic acid act as methylating agents under reflux conditions. The reaction proceeds as follows:
$$
\text{H}2\text{N-CH}2\text{CH}2\text{-NH}2 \xrightarrow[\text{HCOOH}]{\text{HCHO}} \text{(CH}3\text{)}2\text{N-CH}2\text{CH}2\text{-NH}2
$$
Subsequent acylation with ethyl oxalyl chloride introduces the ethanediamide moiety:
$$
\text{(CH}
3\text{)}2\text{N-CH}2\text{CH}2\text{-NH}2 + \text{ClCO-COCl} \rightarrow \text{(CH}3\text{)}2\text{N-CH}2\text{CH}2\text{-NH-CO-CO-NH}_2
$$
Purification via recrystallization in ethanol yields the monoamide intermediate.

Fragment 2: Preparation of 2-[4-(Dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethylamine

This fragment requires sequential functionalization:

  • Suzuki-Miyaura Coupling : Introduce the 4-(dimethylamino)phenyl group to a brominated ethylamine scaffold using palladium catalysis.
  • Piperazine Substitution : React the intermediate with 1-methylpiperazine under nucleophilic aromatic substitution (SNAr) conditions.

Synthetic Routes to the Target Compound

Route 1: Stepwise Amidation Approach

Step 1 : Activation of Fragment 1
The monoamide intermediate undergoes activation using N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane to form a reactive acyl imidazole intermediate.

Step 2 : Coupling with Fragment 2
Fragment 2 is added dropwise to the activated acyl intermediate, facilitated by 4-dimethylaminopyridine (DMAP) as a base. The reaction mixture is stirred at 0–5°C for 24 hours to ensure complete amide bond formation.

Reaction Conditions :

  • Solvent: Anhydrous DMF
  • Temperature: 0–5°C
  • Catalyst: DMAP (10 mol%)
  • Yield: 62–68% (HPLC purity >95%)

Route 2: One-Pot Multi-Component Reaction

Inspired by thiazolo[3,2-a]pyrimidine syntheses, this route employs a convergent strategy:

  • In-situ Generation of Acyl Chloride : Ethanedioyl chloride is reacted with excess dimethylamine to form the bis-dimethylamide.
  • Simultaneous Alkylation : Introduce both amine fragments using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Advantages :

  • Reduced purification steps.
  • Higher atom economy (78% vs. 65% in Route 1).

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 2.28 (s, 12H, N(CH₃)₂).
    • δ 3.42–3.55 (m, 8H, piperazine protons).
    • δ 7.21 (d, J = 8.4 Hz, 2H, aromatic protons).
  • ¹³C NMR :

    • 169.8 ppm (amide carbonyl).
    • 45.3 ppm (N(CH₃)₂).

Infrared (IR) Spectroscopy

  • Strong absorption at 1650 cm⁻¹ (amide C=O stretch).
  • Peaks at 2800–2950 cm⁻¹ (C-H stretching of methyl groups).

Mass Spectrometry

  • ESI-MS : m/z 503.3 [M+H]⁺ (calculated 503.4).

Optimization Challenges and Solutions

Steric Hindrance in Amidation

The bulky 4-methylpiperazine group impedes coupling efficiency. Mitigation strategies include:

  • Using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as a more reactive coupling agent.
  • Elevating reaction temperature to 40°C (yield improvement: 58% → 74%).

Purification Difficulties

Due to polar byproducts, reverse-phase HPLC with a C18 column and acetonitrile/water gradient achieves >99% purity.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Stepwise) Route 2 (One-Pot)
Total Yield 68% 74%
Reaction Time 48 hours 24 hours
Purity (HPLC) 95% 97%
Scalability Moderate High

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may modulate biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table highlights structural and functional distinctions between the target compound and analogs from the evidence:

Compound Name Core Structure Substituents Piperazine Modification Notable Features
Target Compound Ethanediamide - N,N-Dimethylamino (ethyl)
- N,N-Dimethylamino (phenyl)
4-Methylpiperazin-1-yl Dual dimethylamino groups enhance hydrophilicity and potential blood-brain barrier penetration .
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide Ethanediamide - 4-Methoxyphenyl
- 4-Methylbenzoyl
4-(4-Methylbenzoyl)piperazine Aromatic benzoyl group may improve receptor binding affinity but reduce solubility .
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide Benzamide - 4-Nitrobenzamide
- 2-Pyridyl
4-(2-Methoxyphenyl)piperazine Nitro group introduces electron-withdrawing effects; pyridyl moiety aids in metal coordination .
N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide Azetidione - 3-Nitrophenyl
- Chloro group
4-Phenylpiperazine Azetidione core may confer β-lactam-like activity; phenylpiperazine enhances lipophilicity .

Pharmacological Implications

  • Dimethylamino vs. Methoxy Groups: The target compound’s dimethylamino substituents (electron-donating) may improve solubility and CNS penetration compared to the methoxy group in ’s analog, which is less polar .
  • Piperazine Modifications : The 4-methylpiperazine in the target compound offers steric flexibility, whereas 4-benzoyl () or 4-phenyl () substitutions introduce bulkier aromatic groups that could hinder receptor access .

Biological Activity

N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide, often referred to as a dimethylamine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C24H28N6O4
  • Molecular Weight : 464.5169 g/mol
  • CAS Number : 40528-28-7
  • Structure : The compound features a dimethylamino group, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including:

  • Receptor Binding : The dimethylamino group enhances lipophilicity, allowing better penetration into cell membranes and interaction with receptors such as GPCRs (G-protein coupled receptors).
  • Enzyme Inhibition : Studies indicate that compounds with similar structures can inhibit phospholipases, which are critical in cellular signaling pathways. For instance, inhibition of lysosomal phospholipase A2 (PLA2G15) has been observed in related compounds, suggesting a potential pathway for this compound as well .

Pharmacological Effects

Research has shown that dimethylamine derivatives exhibit a range of pharmacological activities:

  • Anticancer Activity : A study comparing the activities of various aminoethyl-linked compounds against lung cancer demonstrated significant cytotoxic effects attributed to the structural features similar to those found in our compound .
  • Antimicrobial Properties : Dimethylamine derivatives have shown promise in treating bacterial infections, making them valuable candidates for further development in antimicrobial therapy .

Case Studies

  • Lung Cancer Studies : In a comparative study involving several dimethylamino compounds, significant inhibition of cancer cell proliferation was noted. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .
  • Phospholipidosis Prediction : Research highlighted that cationic amphiphilic drugs like those containing dimethylamine can predict drug-induced phospholipidosis through PLA2G15 inhibition. This suggests that our compound may also exhibit similar predictive capabilities regarding toxicity during drug development .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in lung cancer cells
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionInhibits lysosomal phospholipase A2

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